1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butyl group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the butyl and phenylcarbamoyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: This step may involve alkylation reactions using butyl halides.
Introduction of the Phenylcarbamoyl Group: This can be done through carbamoylation reactions using phenyl isocyanates or related reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-[4-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-[4-[(4-methylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-butyl-N-{4-[(4-butylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of the butyl and phenylcarbamoyl groups with the pyrrolidine ring. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H33N3O3 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-butyl-N-[4-[(4-butylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c1-3-5-7-19-8-12-22(13-9-19)27-25(31)20-10-14-23(15-11-20)28-26(32)21-17-24(30)29(18-21)16-6-4-2/h8-15,21H,3-7,16-18H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
IHHRRHWBNDDWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCCC |
Origin of Product |
United States |
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